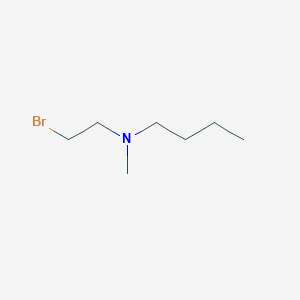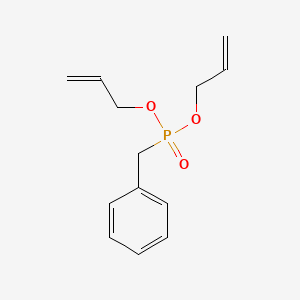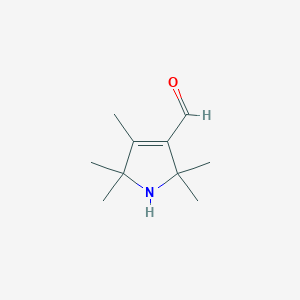
L-Proline, L-arginylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, L-arginylglycyl- is a compound that combines the amino acids L-proline, L-arginine, and glycine. These amino acids play crucial roles in various biological processes. L-Proline is known for its role in collagen synthesis and maintaining the structural integrity of tissues . L-Arginine is a precursor for nitric oxide, which is vital for vascular health . Glycine is involved in protein synthesis and has various metabolic functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, L-arginylglycyl- typically involves peptide bond formation between the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU or DIC and bases like DIPEA .
Industrial Production Methods: Industrial production of such peptides often employs automated peptide synthesizers that can handle large-scale synthesis. The process involves protecting groups to prevent unwanted side reactions and purification steps like HPLC to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: L-Proline, L-arginylglycyl- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of peptide bonds can lead to the formation of amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oximes, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
L-Proline, L-arginylglycyl- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of L-Proline, L-arginylglycyl- involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
L-Proline analogues: Such as L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline.
L-Arginine analogues: Such as L-citrulline and L-ornithine.
Glycine analogues: Such as sarcosine and N-methylglycine.
Uniqueness: L-Proline, L-arginylglycyl- is unique due to its combination of amino acids, each contributing distinct biological functions. This combination can enhance its potential therapeutic applications, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
76046-40-7 |
|---|---|
Molekularformel |
C13H24N6O4 |
Molekulargewicht |
328.37 g/mol |
IUPAC-Name |
(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H24N6O4/c14-8(3-1-5-17-13(15)16)11(21)18-7-10(20)19-6-2-4-9(19)12(22)23/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1 |
InChI-Schlüssel |
ZATRYQNPUHGXCU-IUCAKERBSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)



![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)






![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
